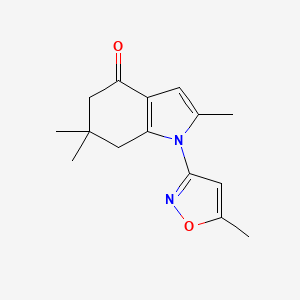

2,6,6-trimethyl-1-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-indol-4-one

Description

Chemical Structure: The compound features a tetrahydroindol-4-one core with three methyl groups at positions 2, 6, and 6, and a 5-methyl-1,2-oxazol-3-yl substituent at position 1 (CAS: 1023544-23-1) . Its molecular formula is C₁₄H₁₈N₂O₂, with a molecular weight of 246.31 g/mol. It is commercially available with ≥95% purity for research applications in pharmaceuticals and materials science .

Properties

IUPAC Name |

2,6,6-trimethyl-1-(5-methyl-1,2-oxazol-3-yl)-5,7-dihydroindol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-9-5-11-12(7-15(3,4)8-13(11)18)17(9)14-6-10(2)19-16-14/h5-6H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRWXIGTXBHPOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=NOC(=C3)C)CC(CC2=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-trimethyl-1-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the oxazole ring and the methyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6,6-trimethyl-1-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2,6,6-trimethyl-1-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies.

Medicine: It has potential therapeutic applications, such as in the development of new drugs.

Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6,6-trimethyl-1-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

Compound A : 3,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one (CAS: 56008-20-9)

- Molecular Formula: C₁₁H₁₅NO

- Key Differences :

- Lacks the 1-(5-methyl-1,2-oxazol-3-yl) substituent.

- Contains a single methyl group at position 3 and two methyl groups at position 4.

- Applications : Used as an intermediate in alkaloid synthesis .

Compound B : 2,3,6,6-Tetramethyl-6,7-dihydro-1H-indol-4(5H)-one (CAS: 7273-08-7)

- Molecular Formula: C₁₂H₁₇NO

- Key Differences: Additional methyl group at position 2. No heteroaromatic substituents.

- Properties : Higher lipophilicity due to increased alkylation .

Compound C : 3-Ethyl-1,5,6,7-tetrahydro-2-methyl-4H-indol-4-one (CAS: 6116-76-3)

- Molecular Formula: C₁₁H₁₅NO

- Key Differences :

- Ethyl group at position 3 instead of methyl.

- Reduced steric hindrance compared to trimethyl derivatives.

Substituent-Driven Analogs

Compound D : Schiff Base Ligand L1 (4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide)

- Key Feature : Shares the 5-methyl-1,2-oxazol-3-yl group but attached to a sulfonamide-Schiff base framework.

- Activity : Demonstrated metal-binding properties for catalytic applications .

Compound E : 3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Physicochemical Properties

| Property | Target Compound | Compound A | Compound B | Compound D |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 246.31 | 177.24 | 191.27 | 385.42 |

| LogP (Predicted) | 2.8 | 2.1 | 3.0 | 1.5 |

| Hydrogen Bond Acceptors | 4 | 2 | 2 | 6 |

| Rotatable Bonds | 2 | 1 | 1 | 5 |

Notes:

- The oxazole group in the target compound increases polarity compared to alkyl-substituted analogs (A, B).

- Compound D’s sulfonamide and Schiff base groups enhance solubility but reduce membrane permeability .

Biological Activity

2,6,6-Trimethyl-1-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-indol-4-one is a compound of interest due to its potential biological activities. This article compiles data from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H18N2O2

- Molecular Weight : 258.00 g/mol

- CAS Number : 1023544-23-1

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Biological Activity Data

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| COX-2 Inhibition | COX-2 | 150 nM | |

| COX-1 Inhibition | COX-1 | Not specified | |

| Anti-inflammatory effects | Various pathways | Not quantified |

Study on COX Inhibition

In a study evaluating a series of indazole derivatives, 2,6,6-trimethyl-1-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-indol-4-one was identified as a potent inhibitor of COX enzymes. The compound exhibited a selective inhibition profile favoring COX-2 over COX-1, suggesting its potential as an anti-inflammatory agent with reduced gastrointestinal side effects typically associated with non-selective NSAIDs .

Neuroprotective Effects

Another area of investigation has been the neuroprotective properties of the compound. Research indicates that it may modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions. The mechanism involves the modulation of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection .

Pharmacological Applications

The unique structure of 2,6,6-trimethyl-1-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-indol-4-one allows it to interact with various biological targets:

- Anti-inflammatory Drugs : Its ability to inhibit COX enzymes positions it as a candidate for developing new anti-inflammatory medications.

- Neuroprotective Agents : Given its interaction with nAChRs, it may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Cancer Therapeutics : Preliminary studies suggest that derivatives of this compound could be explored for their anticancer properties through various mechanisms including apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.